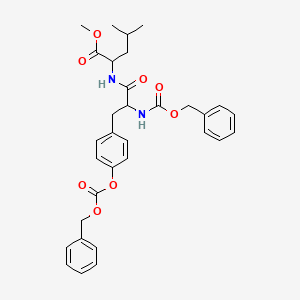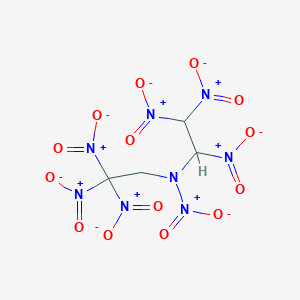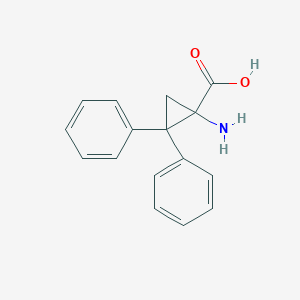
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable subject for various chemical studies.
Méthodes De Préparation
The synthesis of 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of diazo compounds due to their efficiency in forming cyclopropane rings.
Analyse Des Réactions Chimiques
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The strained nature of the cyclopropane ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in enzyme inhibition or activation, depending on the specific target and conditions.
Comparaison Avec Des Composés Similaires
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-Aminocyclopropane-1-carboxylic acid and 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid . While these compounds share the cyclopropane ring structure, they differ in their substituents and reactivity. For example, 1-Aminocyclopropane-1-carboxylic acid is known for its role in ethylene biosynthesis in plants, whereas 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is studied for its increased reactivity due to the presence of fluorine atoms .
Propriétés
Numéro CAS |
928306-15-4 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
1-amino-2,2-diphenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c17-16(14(18)19)11-15(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,19) |
Clé InChI |
AUZFRIGVWQECQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C(=O)O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
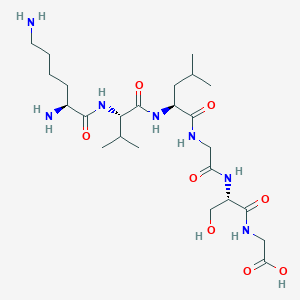
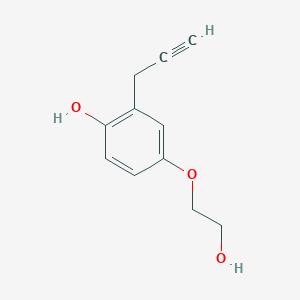
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
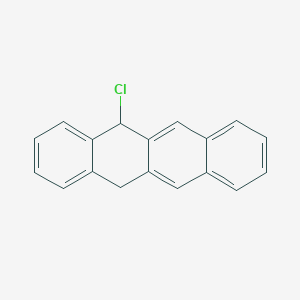


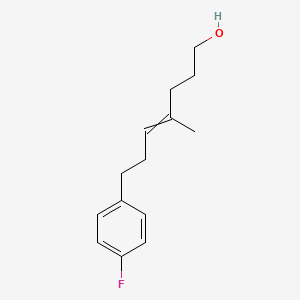
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
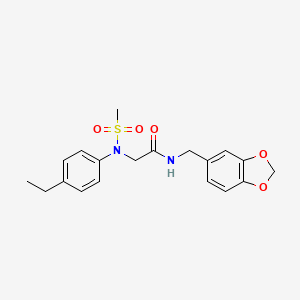
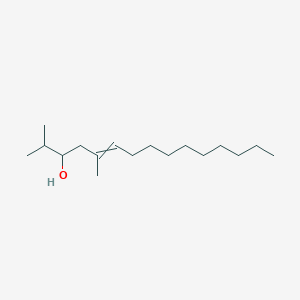
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
